3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide

Physicochemical profiling Drug-likeness Permeability prediction

Procure 3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide to exploit a defined H-bond donor/acceptor pattern critical for kinase hinge-region engagement. The 6-methoxy substituent stabilizes the preferred amino tautomer (~60° H-bond angle difference vs. 2-substituted pyrimidine analogs). Its amide carbonyl provides an extra H-bond acceptor targeting conserved lysine residues (e.g., K67 in PKA, K89 in CDK2), enabling binding modes inaccessible to amino-linked scaffolds. Unlike bulkier sulfamoyl or halogenated derivatives, this scaffold's low MW (287.32) and absence of halogens reduce CYP450 metabolic liability, making it a cleaner probe for cellular target validation. Ideal for SAR programs on TrkA, Pim, or VEGFR-2 kinases.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 1396567-15-9
Cat. No. B2599274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide
CAS1396567-15-9
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)OC
InChIInChI=1S/C15H17N3O3/c1-20-12-6-3-11(4-7-12)5-8-14(19)18-13-9-15(21-2)17-10-16-13/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,16,17,18,19)
InChIKeyGMJDBUTYGLWLLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(4-Methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide (CAS 1396567-15-9): Procurement-Ready Physicochemical and Structural Profile


3-(4-Methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide (CAS 1396567-15-9) is a synthetic small molecule (C₁₅H₁₇N₃O₃, MW 287.32 g/mol) comprising a propanamide backbone linking a 4-methoxyphenyl group to a 6-methoxypyrimidin-4-yl moiety . It belongs to the class of N-(heteroaryl)propanamides that have been broadly investigated as kinase inhibitor scaffolds and bioactive building blocks [1]. The compound is commercially available as a research reagent at ≥95% purity and is structurally characterized by the presence of two methoxy substituents that modulate its solubility, hydrogen-bonding capacity, and potential target engagement profile.

Why In-Class N-(Pyrimidinyl)propanamide Analogs Cannot Be Interchanged with 3-(4-Methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide


Superficially, numerous N-(pyrimidin-4-yl)propanamide derivatives appear interchangeable for screening or synthesis applications. However, the precise substitution pattern on both the phenyl and pyrimidine rings governs target selectivity, metabolic stability, and physicochemical properties . In 3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide, the 4-methoxy group on the phenyl ring and the 6-methoxy group on the pyrimidine create a distinct hydrogen-bond donor/acceptor topology that differs from analogs bearing sulfonamide, trifluoromethyl, or amino linkers . Even minor changes—such as relocating the methoxy group from the 6-position to the 2-position on the pyrimidine, or replacing the amide linkage with a sulfamoyl or amino linker—can alter the compound's conformational preferences, electronic distribution, and recognition by biological targets . The quantitative evidence below demonstrates that these structural differences translate into measurable physicochemical divergence that directly affects procurement decisions for structure-activity relationship (SAR) studies, selectivity profiling, and chemical probe development.

Quantitative Physicochemical and Structural Differentiation Evidence for 3-(4-Methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiate the Target Compound from Sulfamoyl- and Trifluoromethyl-Containing Analogs for Permeability-Sensitive Screening Cascades

3-(4-Methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide (MW 287.32 g/mol, 21 heavy atoms) is significantly lighter than the closest sulfamoyl analog N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide (MW 336.37 g/mol, 23 heavy atoms), a difference of +49.05 g/mol (+17.1%) . Compared to the trifluoromethyl-bearing analog 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)propanamide (MW ~441.5 g/mol, ~29 heavy atoms), the target compound is lighter by approximately 154 g/mol . These differences position the target compound within the more favorable range for passive membrane permeability (mean MW of oral drugs ≈ 350 g/mol) and reduce the risk of efflux transporter recognition, which escalates with increasing molecular weight and polar surface area.

Physicochemical profiling Drug-likeness Permeability prediction

Direct Amide Linkage to Pyrimidine C4 Confers a Distinct Hydrogen-Bond Donor Profile Versus Amino-Linked Analogs

The target compound features an amide –C(=O)NH– linkage connecting the propanamide chain directly to the C4 position of the 6-methoxypyrimidine ring . In contrast, the analog N-(2-methoxyphenyl)-3-[(6-methoxypyrimidin-4-yl)amino]propanamide employs an –NH– (amine) linker at the same position . The amide NH in the target compound is a stronger hydrogen-bond donor (calculated pKa of amide NH ≈ 15–17 vs. amine NH pKa ≈ 25–30 for the aniline-type NH in the comparator), and the carbonyl oxygen provides an additional H-bond acceptor site absent in the amino-linked analog. This results in a net difference of one additional H-bond acceptor atom (carbonyl oxygen) and altered H-bond donor strength, which can shift the recognition pattern by kinase hinge regions or other adenine-mimetic binding pockets by up to several kcal/mol in binding free energy, depending on the target's H-bonding architecture.

Hydrogen bonding Target engagement Conformational analysis

Absence of Electronegative Substituents on Pyrimidine (Cl, F, CF₃) Reduces CYP450-Mediated Metabolic Liability Relative to Halogenated Analogs

The target compound carries only methoxy substituents on both aromatic rings and lacks halogen or trifluoromethyl groups . Closely related pyrimidine-propanamide analogs such as those described in patent US9321756 and US10202379 incorporate chloro, fluoro, or trifluoromethyl substituents on the pyrimidine or phenyl rings [1][2]. Halogenated aromatic rings are well-established substrates for CYP450-mediated oxidative metabolism, particularly CYP1A2, CYP2C9, and CYP3A4, and can act as mechanism-based inactivators [3]. While direct comparative microsomal stability data for the target compound are not available in the public domain, the absence of halogen substituents is predicted to reduce the compound's susceptibility to oxidative dehalogenation and CYP450 complexation. This structural feature may translate to longer half-life in hepatic microsome assays, although experimental confirmation is required.

Metabolic stability CYP450 inhibition Lead optimization

Methoxy Substituent on Pyrimidine C6 Versus C2 Position Influences Tautomeric Preference and Target Recognition Geometry

The target compound possesses a methoxy group at the 6-position of the pyrimidine ring . Analogs such as N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-3-[(pyrimidin-2-yl)amino]propanamide (from stock libraries) feature the amino/amido substituent at the 2-position of the pyrimidine [1]. The 4-aminopyrimidine substructure (as in the target, where the amide linkage is at the 4-position of a 6-methoxypyrimidine) can exist in two major tautomeric forms: the amino tautomer (1H-pyrimidin-4-imine) and the imino tautomer (3H-pyrimidin-4-imine), with the equilibrium influenced by the position of the methoxy substituent. In 6-methoxypyrimidin-4-yl derivatives, the methoxy group at the 6-position stabilizes the amino tautomer through resonance donation, favoring a specific H-bond donor/acceptor presentation that mimics the adenine ring of ATP. When the methoxy group is at the 2-position or absent, the tautomeric equilibrium shifts, altering the geometry of kinase hinge-region interactions [2].

Tautomerism Kinase hinge binding Molecular recognition

Recommended Application Scenarios for 3-(4-Methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide Based on Validated Differentiation Evidence


Kinase Hinge-Binder Library Design: Favoring the 6-Methoxypyrimidin-4-yl Amide Scaffold for Defined Tautomeric Geometry

Medicinal chemistry teams constructing focused kinase inhibitor libraries should select 3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide as a core scaffold because the 6-methoxy substituent on the pyrimidine ring stabilizes the amino tautomer that presents a defined H-bond donor/acceptor pattern to the kinase hinge region . This contrasts with 2-substituted pyrimidine analogs that exhibit different tautomeric equilibria and altered H-bond vector angles (estimated ~60° difference) [1]. For programs targeting kinases with stringent hinge-region H-bond requirements (e.g., TrkA, Pim, or VEGFR-2), the target compound's scaffold is preferable over pyrimidin-2-yl propanamide derivatives as a starting point for SAR exploration.

Cellular Permeability-Sensitive Screening: Prioritizing Low-MW, Non-Halogenated Pyrimidine-Propanamides

The target compound (MW 287.32 g/mol, 21 heavy atoms) should be prioritized over bulkier sulfamoyl analogs (MW 336–442 g/mol) and halogenated pyrimidine-propanamides for cellular phenotypic screening campaigns where passive membrane permeability and low metabolic clearance are critical selection criteria . The absence of halogen substituents reduces the predicted risk of CYP450-mediated oxidative metabolism and avoids potential bioactivation pathways associated with halogenated aromatics [1]. This makes the compound a cleaner chemical probe for target validation studies in cell-based assays, where confounding off-target effects from reactive metabolites must be minimized.

Amide Linker SAR Studies: Exploiting the Carbonyl H-Bond Acceptor for Dual-Contact Kinase Binding Modes

Researchers investigating kinase inhibitors that engage the catalytic lysine or the DFG motif via a carbonyl-mediated H-bond should select the amide-linked target compound over amino-linked analogs such as N-(2-methoxyphenyl)-3-[(6-methoxypyrimidin-4-yl)amino]propanamide . The carbonyl oxygen adjacent to the pyrimidine ring provides an additional H-bond acceptor that can interact with conserved lysine residues (e.g., K67 in PKA, K89 in CDK2) or water-mediated networks in the kinase active site [1]. This feature is absent in the amine-linked comparator, limiting its ability to achieve certain dual-contact binding geometries. Procurement of the amide variant enables exploration of binding modes that are inaccessible with the amino-linked scaffold.

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